![molecular formula C11H9F2N3 B2400085 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile CAS No. 879362-79-5](/img/structure/B2400085.png)

2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

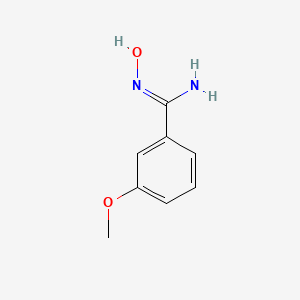

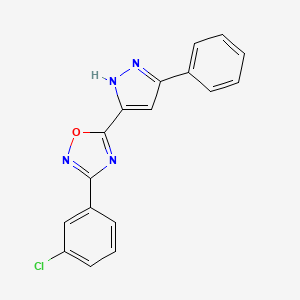

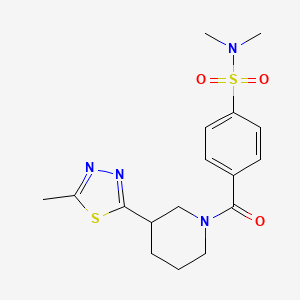

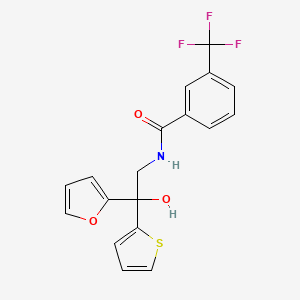

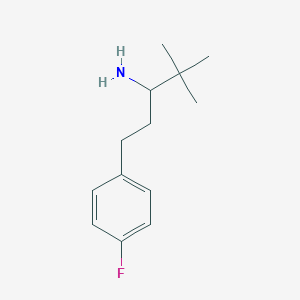

The compound “2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile” is a specialty product for research use . It has a molecular formula of C11H9F2N3 and a molecular weight of 221.21 .

Molecular Structure Analysis

The molecular structure of “2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile” consists of a benzodiazole ring attached to a propanenitrile group via a difluoromethyl group . The benzodiazole ring is a heterocyclic compound, consisting of fused benzene and diazole rings .Applications De Recherche Scientifique

Thermophysical Properties of Ionic Liquids : The synthesis and characterization of new dual functionalized imidazolium-based ionic liquids, including variants of propanenitrile, have been explored. These substances' thermophysical properties like viscosity, density, and refractive indices were measured, providing insights into their potential applications in industrial processes (Muhammad et al., 2012).

Antibacterial and Antifungal Applications : Research has been conducted on novel 1H-benzo[d][1,2,3]triazoles, synthesized using propanenitrile, for their in vitro antibacterial and antifungal activities. These compounds have shown moderate activity against Bacillus subtilis and Candida albicans, indicating potential in medical and pharmaceutical applications (Rajasekaran et al., 2006).

Anti-Arrhythmic Activity : The synthesis of piperidine-based derivatives, including propanenitrile, and their significant anti-arrhythmic activity have been studied. These findings open possibilities for developing new treatments in cardiovascular medicine (Abdel‐Aziz et al., 2009).

Chemical Synthesis and Reactivity : The effects of ZnII coordination on the aza-addition reaction between benzimidazole and acrylonitrile, involving propanenitrile compounds, have been analyzed. This research contributes to the understanding of complex chemical reactions and synthesis processes (Falcón-León et al., 2014).

Building Blocks for Heterocycles Synthesis : Propanenitriles, including 2-amino-2-alkyl(aryl)propanenitriles, serve as precursors for synthesizing various heterocyclic systems. Their applications in creating imidazole derivatives, oxazoles, and other heterocycles have significant implications in pharmaceutical and chemical industries (Drabina & Sedlák, 2012).

Development of Fluorophore-Based Nicotinonitriles : Innovative nicotinonitriles incorporating pyrene and fluorene moieties have been developed, showing potential in materials science due to their strong blue-green fluorescence emission. These findings can be applied in developing new materials for various technological applications (Hussein et al., 2019).

Propriétés

IUPAC Name |

2-[1-(difluoromethyl)benzimidazol-2-yl]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3/c1-7(6-14)10-15-8-4-2-3-5-9(8)16(10)11(12)13/h2-5,7,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFPDURHYIPDGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=NC2=CC=CC=C2N1C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2400002.png)

![3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2400008.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide](/img/structure/B2400015.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2400018.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)

![7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2400025.png)